![molecular formula C13H24N2O2 B3120723 tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate CAS No. 270257-46-0](/img/structure/B3120723.png)
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spiro[3.6]decane core, which consists of a seven-membered ring and a six-membered ring sharing a single carbon atom . The compound also contains two nitrogen atoms and a tert-butyl ester group .Applications De Recherche Scientifique
Supramolecular Arrangements in Cyclohexane Derivatives
Research on cyclohexane derivatives, including those related to tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate, has been conducted to understand their supramolecular arrangements. For instance, the study by Graus et al. (2010) explored the synthesis and crystallographic analysis of various cyclohexane-5-spirohydantoin derivatives, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. This work suggests that the structural variations in such compounds, including diazaspirodecanes, can significantly affect their crystal packing and, potentially, their chemical properties and interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Conformational Analysis of Spirolactams
The conformational behavior of spirolactams, closely related to this compound, has been investigated to understand their potential as pseudopeptides. Fernandez et al. (2002) synthesized spirolactam derivatives and conducted conformational analyses, indicating their mimetic properties for certain peptide sequences. This research provides insights into how such spiro compounds could be used in peptide synthesis, offering a template for the design of biomimetic molecules with specific biological activities (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
NMR Characterization of Spiro[4.5]decanes
The structural elucidation of spiro[4.5]decanes, including compounds structurally akin to this compound, has been advanced through NMR techniques. Guerrero-Alvarez et al. (2004) reported on the relative configuration of various diazaspiro[4.5]decanes using 13C, 15N, and 17O NMR, providing detailed information on their stereochemistry. This research aids in understanding the molecular geometry and potential reactivity of such compounds, which is crucial for their application in synthetic and medicinal chemistry (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Propriétés
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDVELYEJKHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



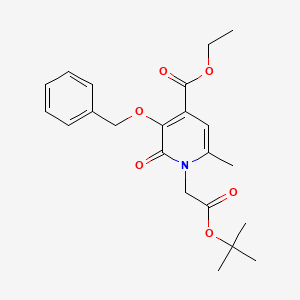


![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
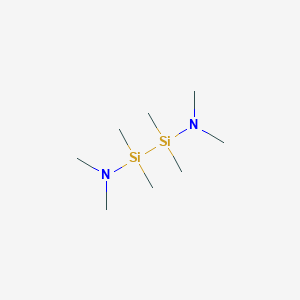
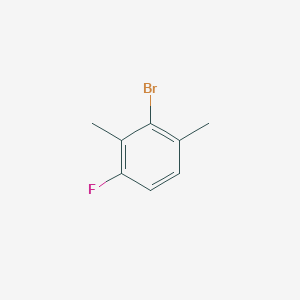
![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
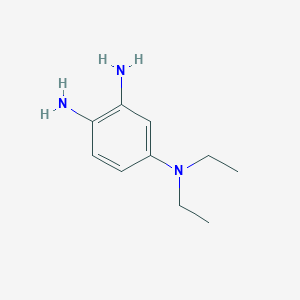
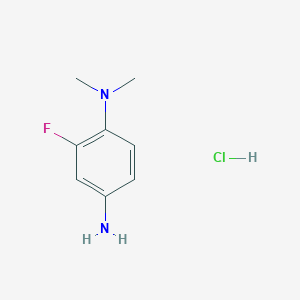
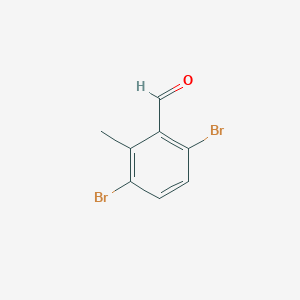
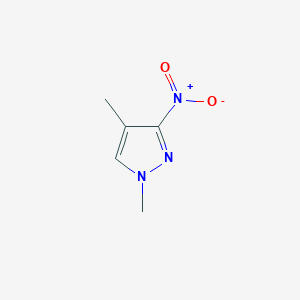
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)
